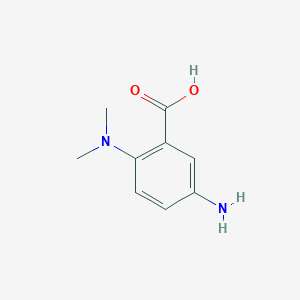

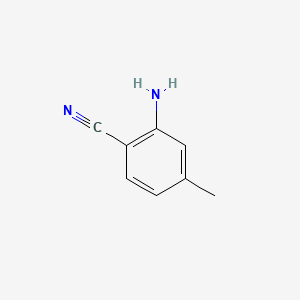

![molecular formula C14H16ClNO B1273729 2-[(Benzylamino)methyl]phenol hydrochloride CAS No. 73057-58-6](/img/structure/B1273729.png)

2-[(Benzylamino)methyl]phenol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

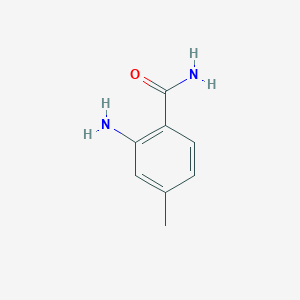

The compound “2-[(Benzylamino)methyl]phenol hydrochloride” is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative includes a benzylamino group attached to the phenol ring through a methylene bridge, indicating its potential use in various chemical reactions and possibly in pharmaceutical applications due to the presence of the benzylamino moiety.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a method for synthesizing o-benzylamino phenol, which shares a similar structure to the compound , involves N-alkylation of o-amino phenylmethyl ether with benzyl chlororine, followed by treatment with anhydrous tricloroaluminium . Although not the exact compound, this method could potentially be adapted for the synthesis of “2-[(Benzylamino)methyl]phenol hydrochloride” by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to “2-[(Benzylamino)methyl]phenol hydrochloride” has been studied using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and characterized by FT-IR, NMR, and UV-vis spectroscopy . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was determined using crystallography and spectroscopic methods . These studies provide insights into the molecular geometry and electronic structure that could be relevant for understanding the properties of “2-[(Benzylamino)methyl]phenol hydrochloride”.

Chemical Reactions Analysis

The reactivity of phenol derivatives can be inferred from studies on similar compounds. For instance, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes suggests that phenol derivatives can participate in oxidation reactions . Additionally, the synthesis of 1-Benzyl-2-methyl-5-hydroxytryptamine (BAS-phenol) from a methoxytryptamine derivative indicates that cleavage reactions can be used to modify the structure of phenol derivatives . These reactions could be relevant when considering the chemical behavior of “2-[(Benzylamino)methyl]phenol hydrochloride”.

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(Benzylamino)methyl]phenol hydrochloride” can be deduced from related compounds. For example, the study of new derivatives of 2,6-diisobornylphenol revealed that the antioxidant activity of phenol derivatives can vary depending on the substituents present and may relate to membrane stabilizing effects . This suggests that “2-[(Benzylamino)methyl]phenol hydrochloride” could also exhibit unique biological activities, which would be important for potential pharmaceutical applications.

科学研究应用

Synthesis and Chemical Properties

Synthesis of o-Benzylamino Phenol : o-Benzylamino phenol is synthesized from o-amino phenylmethyl ether through N-alkylation reaction, with benzyl chlororine and 3-methyl pyridine as key reactants. This forms an intermediate which is further treated to produce o-benzylamino phenol (Cui, 2007).

Antioxidant Activity of Derivatives : Derivatives of 2,6-diisobornylphenol containing (phenylamino)methyl or (benzylamino)methyl moieties have been synthesized and evaluated for antioxidant activity using in vitro models. The activity depends on the test system and may relate to membrane stabilizing effects (Buravlev et al., 2021).

Applications in Material Science

Benzoxazine Synthesis : 2-(aminomethyl)phenol derivatives, including those with (benzylamino)methyl, are used in synthesizing benzoxazines. These derivatives are obtained through HCl hydrolysis of typical benzoxazines, demonstrating the versatility of this approach in material science (Cui et al., 2020).

Corrosion Inhibition in Metals : Amine derivative compounds, including 2-[(benzylamino)methyl]phenol, have been synthesized and shown to inhibit corrosion on mild steel in acidic environments. This is significant in industrial applications for protecting metals (Boughoues et al., 2020).

Biomedical Research

- Antiserotonin Activity : 1-Benzyl-2-methyl-5-hydroxytryptamine, a derivative of benzylamino phenol, demonstrates powerful antiserotonin action, which has implications in medical research and pharmaceutical applications (Shaw & Woolley, 1957).

Environmental Science

- Mercury Sensing : A red-emitting sensor for mercuric ion, based on a benzylamino derivative, demonstrates Hg(II)-specific fluorescence response in water. This indicates potential applications in environmental monitoring and analysis (Nolan & Lippard, 2007).

属性

IUPAC Name |

2-[(benzylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12;/h1-9,15-16H,10-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBQZBKIXNAJCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383646 |

Source

|

| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzylamino)methyl]phenol hydrochloride | |

CAS RN |

73057-58-6 |

Source

|

| Record name | NSC13019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(benzylamino)methyl]phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)